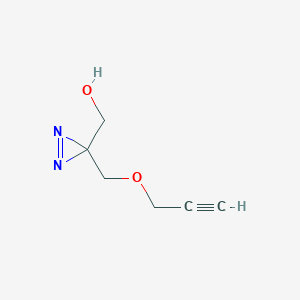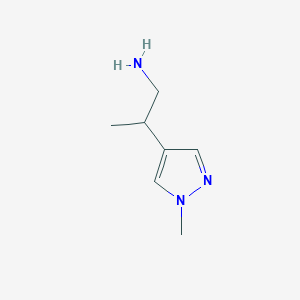
2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a chemical compound with a unique structure that includes a cyano group and a dioxothian ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyano-substituted thiopyran with acetic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxo derivatives, while reduction could lead to the formation of amines or other reduced products .
Scientific Research Applications
2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and dioxothian ring play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonamide
- Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate hydrochloride
- 2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid
- 2-(1,1-dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid
Uniqueness
2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H11NO4S |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-(4-cyano-1,1-dioxothian-4-yl)acetic acid |
InChI |
InChI=1S/C8H11NO4S/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8/h1-5H2,(H,10,11) |
InChI Key |
UTPPZUCUTDOWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)



